(3R)-3-Amino-4,5-dimethylhexanoic acid (3R)-3-Amino-4,5-dimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20397095
InChI: InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

(3R)-3-Amino-4,5-dimethylhexanoic acid

CAS No.:

Cat. No.: VC20397095

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-4,5-dimethylhexanoic acid -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (3R)-3-amino-4,5-dimethylhexanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1
Standard InChI Key JNILHKVTKKZTKO-COBSHVIPSA-N
Isomeric SMILES CC(C)C(C)[C@@H](CC(=O)O)N
Canonical SMILES CC(C)C(C)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R)-3-Amino-4,5-dimethylhexanoic acid (C₈H₁₇NO₂) has a molecular weight of 159.23 g/mol and the IUPAC name 3-amino-4,5-dimethylhexanoic acid . Its stereochemistry is defined by the (3R) configuration, which distinguishes it from the (3S) enantiomer. Key structural attributes include:

  • Chiral centers: Position 3 (R-configuration) and positions 4/5 (dimethyl groups).

  • Functional groups: Primary amino (-NH₂) and carboxylic acid (-COOH).

The compound’s SMILES representation (CC(C)C(C)C(CC(=O)O)N) and InChIKey (JNILHKVTKKZTKO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Stereochemical Considerations

Synthetic Methodologies

Asymmetric Alkylation Strategies

A cornerstone of (3R)-3-amino-4,5-dimethylhexanoic acid synthesis is Evans’ asymmetric alkylation. This method employs a chiral oxazolidinone auxiliary to induce stereocontrol at the β-position. For instance, reacting Garner’s aldehyde with 2-lithio-3-methyl-2-butene yields γ-branched intermediates with >98% enantiomeric excess (ee) under optimized conditions (−78°C, THF) .

Table 1: Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)ee (%)
1Evans alkylationTHF, −78°C, 12 h8599
2Anti-selective hydrogenationH₂ (1 atm), Ru-BINAP7897
3Deprotection (Boc removal)HCl/dioxane, 0°C95

Anti-Selective Hydrogenation

The anti-selective hydrogenation of α-amino-β-keto esters using Ru-(R)-BINAP catalysts achieves diastereomeric ratios up to 9:1. This step is critical for establishing the (3R,4R) stereochemistry in homologated derivatives .

Biological Activities and Applications

Role in Bioactive Natural Products

(3R)-3-Amino-4,5-dimethylhexanoic acid is a structural component of marine cyclodepsipeptides such as homophymine A and pipecolidepsins. These compounds exhibit:

  • Cytotoxic activity: IC₅₀ values of 0.1–1.0 μM against human cancer cell lines (e.g., HCT-116, HeLa) .

  • Antiviral effects: Inhibition of HIV-1 replication at nanomolar concentrations .

Antimicrobial Applications

Derivatives of (3R)-3-amino-4,5-dimethylhexanoic acid show broad-spectrum antibiotic activity. Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Neurological Effects

Although direct evidence for the (3R) enantiomer is limited, structurally related β-amino acids modulate neurotransmitter systems. For example, γ-branched analogs act as calcium channel blockers, reducing neuronal excitability in vitro .

Analytical and Regulatory Considerations

Quality Control Metrics

  • Purity assessment: Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1.0 mL/min) resolves (3R) and (3S) enantiomers with a resolution factor (Rs) > 2.0 .

  • Spectroscopic data: ¹H NMR (400 MHz, D₂O) δ 1.12 (d, J = 6.8 Hz, 3H), 1.25 (d, J = 6.8 Hz, 3H), 2.45–2.55 (m, 1H), 3.32 (dd, J = 4.4, 10.8 Hz, 1H) .

Regulatory Status

As of 2025, (3R)-3-amino-4,5-dimethylhexanoic acid remains an investigational compound. Current Good Manufacturing Practice (cGMP) synthesis protocols are under development for preclinical trials .

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